molecular formula C13H8Cl2O B1302699 4-(3,4-Dichlorophenyl)benzaldehyde CAS No. 50670-78-5

4-(3,4-Dichlorophenyl)benzaldehyde

Cat. No.: B1302699
CAS No.: 50670-78-5
M. Wt: 251.1 g/mol
InChI Key: OMFFUMDRNYYSFR-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)benzaldehyde is a chemical compound with the empirical formula C13H8Cl2O . It has a molecular weight of 251.11 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1ccc(cc1Cl)-c2ccc(C=O)cc2 . The InChI representation is 1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.10 g/mol . It has a computed XLogP3 value of 4.8 , indicating its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor . Its rotatable bond count is 2 . The compound’s exact mass and monoisotopic mass are both 249.9952203 g/mol .

Scientific Research Applications

Regioselective Protection and Synthesis

One significant application of derivatives similar to 4-(3,4-Dichlorophenyl)benzaldehyde involves regioselective protection and synthesis processes. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups has been achieved, which is essential for subsequent synthetic steps in organic synthesis (Plourde & Spaetzel, 2002). Furthermore, the synthesis and crystal structure analysis of chalcone derivatives, through the Claisen-Schmidt condensation reaction of benzaldehyde derivatives with substituted acetophenones, demonstrate the versatility of benzaldehyde compounds in forming complex structures with potential applications in materials science and chemistry (Salian et al., 2018).

Catalysis and Oxidation Reactions

Another critical area of application is in catalysis and oxidation reactions. The preparation and application of catalysts, such as sulfated Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde, highlight the role of benzaldehyde derivatives in facilitating efficient chemical transformations with significant industrial applications (Sharma et al., 2012). Additionally, piano-stool ruthenium complexes with benzaldehyde-based ligands have shown effectiveness as catalysts in the oxidation of styrene to benzaldehyde, further underscoring the utility of these compounds in organic synthesis and industrial chemistry (Gichumbi et al., 2016).

Stereochemical Control in Synthesis

The stereocontrol offered by Schiff bases of substituted benzaldehydes in Staudinger cycloaddition reactions is a pivotal application in the synthesis of chiral molecules. This process allows for the creation of compounds with specific configurations, crucial for pharmaceuticals and materials science (Chuan-min et al., 2010).

Magnetic Properties and Material Science

Additionally, the synthesis of cubane cobalt and nickel clusters using 3,5-dichloro-2-hydroxy-benzaldehyde demonstrates the significance of benzaldehyde derivatives in the development of materials with unique magnetic properties, potentially applicable in data storage technologies and magnetic sensors (Zhang et al., 2013).

Safety and Hazards

Sigma-Aldrich provides 4-(3,4-Dichlorophenyl)benzaldehyde “as-is” and makes no representation or warranty with respect to this product . The safety data sheet from MilliporeSigma indicates that the compound causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It’s advised to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFUMDRNYYSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374195
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-78-5
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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